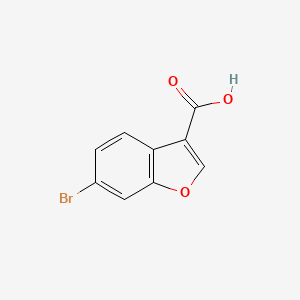6-Bromo-1-benzofuran-3-carboxylic acid
CAS No.: 1393570-42-7
Cat. No.: VC7521738
Molecular Formula: C9H5BrO3
Molecular Weight: 241.04
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1393570-42-7 |
|---|---|
| Molecular Formula | C9H5BrO3 |
| Molecular Weight | 241.04 |
| IUPAC Name | 6-bromo-1-benzofuran-3-carboxylic acid |
| Standard InChI | InChI=1S/C9H5BrO3/c10-5-1-2-6-7(9(11)12)4-13-8(6)3-5/h1-4H,(H,11,12) |
| Standard InChI Key | NWNPYUMOFOZKJH-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=C1Br)OC=C2C(=O)O |
Introduction
Chemical Identity and Physicochemical Properties
Structural and Molecular Characteristics
6-Bromo-1-benzofuran-3-carboxylic acid belongs to the benzofuran class of heterocyclic compounds, characterized by a fused benzene and furan ring system. The molecular formula is C₉H₅BrO₃, with a molecular weight of 241.04 g/mol . The bromine substitution at position 6 and the carboxylic acid group at position 3 introduce steric and electronic effects that influence its reactivity.
Table 1: Key Physicochemical Properties
The density and LogP values are extrapolated from structurally similar compounds, such as 6-bromo-1-benzofuran, which exhibits a density of 1.6 g/cm³ and LogP of 3.44 . The carboxylic acid group likely enhances solubility in polar aprotic solvents compared to non-functionalized benzofurans.
Synthesis and Manufacturing
Synthetic Routes
While no direct synthesis protocol for 6-bromo-1-benzofuran-3-carboxylic acid is documented in the provided sources, analogous methods for related brominated benzofurans offer insights. A patent describing the synthesis of 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (CN103880745A) highlights a multi-step approach involving reduction, amidation, cyclization, and hydrolysis . Adapting this strategy, a plausible route for 6-bromo-1-benzofuran-3-carboxylic acid could involve:
-
Bromination of Benzofuran Precursors: Direct bromination of 1-benzofuran-3-carboxylic acid using brominating agents like N-bromosuccinimide (NBS) under controlled conditions.
-
Carboxylation of Bromobenzofuran: Introducing the carboxylic acid group via Friedel-Crafts acylation or carboxylation reactions, though steric hindrance from bromine may necessitate directing groups.
Table 2: Hypothetical Synthesis Steps
| Step | Reaction | Reagents/Conditions | Intermediate |
|---|---|---|---|
| 1 | Bromination | NBS, radical initiator, CCl₄ | 6-bromo-1-benzofuran |
| 2 | Carboxylation | CO₂, Pd catalyst, base | Target compound |
These steps remain theoretical and would require optimization to address challenges such as regioselectivity and functional group compatibility.
Spectral Characterization
Available data for related compounds suggest characteristic spectral signatures:
-
IR Spectroscopy: Strong absorption bands near 1700 cm⁻¹ (C=O stretch of carboxylic acid) and 650 cm⁻¹ (C-Br stretch) .
-
NMR Spectroscopy:
Mass spectrometry would likely show a molecular ion peak at m/z 241 (M⁺) with fragments corresponding to loss of CO₂ (m/z 197) and Br (m/z 162) .
Applications and Industrial Relevance
Material Science
The compound’s aromatic and electron-withdrawing groups make it suitable for:
-
Organic Semiconductors: As a building block for conjugated polymers.
-
Coordination Chemistry: Chelating metal ions via the carboxylic acid group.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume